Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl- is a heterocyclic compound that features a fused ring system composed of a thiazole and a pyridazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-2-thioxo-2,3-dihydro-1H-pyridazine-4-carboxylic acid with a suitable dehydrating agent. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to facilitate the formation of the fused ring system.
Industrial Production Methods
Industrial production of Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl- may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the ring system.
Wissenschaftliche Forschungsanwendungen
Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing into its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiazolo(4,5-c)pyridazine, 6-amino-3-methyl-
- Thiazolo(4,5-c)pyridazine, 6-chloro-3-methyl-
Uniqueness
Thiazolo(4,5-c)pyridazin-6(1H)-one, 3-methyl- is unique due to its specific ring structure and the presence of a carbonyl group at the 6-position. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
82608-23-9 |
---|---|
Molekularformel |
C6H5N3OS |
Molekulargewicht |
167.19 g/mol |
IUPAC-Name |
3-methyl-7H-[1,3]thiazolo[4,5-c]pyridazin-6-one |
InChI |
InChI=1S/C6H5N3OS/c1-3-2-4-5(9-8-3)7-6(10)11-4/h2H,1H3,(H,7,9,10) |
InChI-Schlüssel |
VSXALNAJXCWELK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(NC(=O)S2)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.